MFCD06324827

Description

MFCD06324827 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis.

Hypothetically, this compound may belong to the class of organoboron or organophosphine ligands, given the prevalence of such compounds in catalysis research (e.g., hybrid phosphine-alkene ligands in ). Its applications could span asymmetric catalysis, Suzuki-Miyaura cross-coupling, or medicinal chemistry, depending on its substituents and metal-binding properties.

Properties

IUPAC Name |

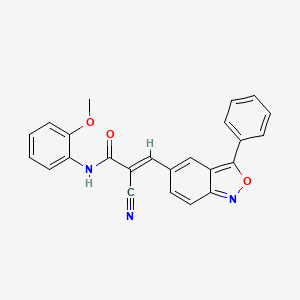

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3/c1-29-22-10-6-5-9-21(22)26-24(28)18(15-25)13-16-11-12-20-19(14-16)23(30-27-20)17-7-3-2-4-8-17/h2-14H,1H3,(H,26,28)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBDAJWHJWXTL-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06324827 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors, and the reactions are carried out under optimized conditions to maximize yield.

Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure consistency and quality.

Purification and Packaging: The final product is purified using industrial-scale techniques and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

MFCD06324827 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups

Scientific Research Applications

MFCD06324827 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science research.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: this compound is used in the development of new materials, coatings, and industrial processes.

Mechanism of Action

The mechanism of action of MFCD06324827 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions.

Modulating Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Affecting Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Properties

Key Observations :

- Trifluoromethyl Ketones (e.g., MFCD00039227) : Exhibit high BBB permeability and moderate lipophilicity (Log P ~2.15), making them suitable for CNS-targeted drug design. Their electron-withdrawing CF₃ group enhances stability in catalytic cycles .

- Fluoronitroaromatics (e.g., MFCD11848442) : Lower molecular weight (~171 Da) and higher solubility (0.687 mg/mL) favor applications in agrochemicals or fluorophore synthesis. However, their nitro group may limit biocompatibility .

- Dihydroisoquinolinones (e.g., MFCD02258901): Polar surface area (TPSA = 46.25 Ų) and hydroxyl groups improve solubility but reduce membrane permeability compared to trifluoromethyl analogs .

Functional Analogs in Catalysis

Table 2: Catalytic Performance and Reaction Conditions

Key Observations :

- MFCD13195646 : A boronic acid derivative achieves 90% yield in Suzuki-Miyaura couplings under mild conditions (75°C, 1.3 hours), highlighting the role of boron in transmetalation steps .

- MFCD00039227 : The trifluoromethyl group enhances electron deficiency at the metal center, improving hydrogenation efficiency .

Pharmacological and Industrial Relevance

- Solubility and Bioavailability : MFCD02258901’s Log S (ESOL) = -2.99 limits its oral bioavailability, whereas MFCD00039227’s higher solubility (0.24 mg/mL) and BBB permeability make it more drug-like .

- Thermal Stability : Fluorinated compounds (e.g., MFCD11848442) exhibit superior thermal stability in industrial processes, with reaction temperatures up to 110°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.